molecular formula C22H24N2O2 B12156078 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol

Cat. No.: B12156078
M. Wt: 348.4 g/mol
InChI Key: WGFIVTMADDNYGP-UHFFFAOYSA-N
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Description

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound with a molecular formula of C24H28N2O3. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a naphthalen-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves the reaction of 2-methoxyphenylpiperazine with naphthalen-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the naphthalen-2-ol, followed by nucleophilic substitution with 2-methoxyphenylpiperazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a naphthalen-2-ol moiety provides a unique binding profile and activity spectrum compared to other similar compounds .

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]naphthalen-2-ol

InChI

InChI=1S/C22H24N2O2/c1-26-22-9-5-4-8-20(22)24-14-12-23(13-15-24)16-19-18-7-3-2-6-17(18)10-11-21(19)25/h2-11,25H,12-16H2,1H3

InChI Key

WGFIVTMADDNYGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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